molecular formula C13H19N3O3 B8322099 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene

3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene

Cat. No.: B8322099
M. Wt: 265.31 g/mol
InChI Key: YZYSLARPZYLKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a methoxy group and a nitro group attached to a benzyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Preparation of 2-Methoxy-4-nitrobenzyl chloride: This can be achieved by reacting 2-methoxy-4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    N-Alkylation of 4-Methylpiperazine: The 2-methoxy-4-nitrobenzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The benzyl chloride derivative can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and ethanol (EtOH), as well as catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene can be compared with other similar compounds, such as:

    1-(2-Methoxy-4-nitrobenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.

    1-(2-Methoxybenzyl)-4-methylpiperazine: Lacks the nitro group, which may result in different biological properties and reactivity.

    1-(4-Nitrobenzyl)-4-methylpiperazine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-[(2-methoxy-4-nitrophenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C13H19N3O3/c1-14-5-7-15(8-6-14)10-11-3-4-12(16(17)18)9-13(11)19-2/h3-4,9H,5-8,10H2,1-2H3

InChI Key

YZYSLARPZYLKBG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask or vial containing 2-methoxy-4-nitro-benzaldehyde (1.0 g, 5.5 mmol), add dichloroethane (40 mL), 1-methylpiperazine (1.0 ml, 8.3 mmol), and sodium triacetoxyborohydride (3.5 g, 16.5 mmol). Stir at room temperature overnight. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2 (1×) and EtOAc (2×). Combine the organic portions, dry over MgSO4, filter, and concentrate under vacuum. Purify the residue by flash chromatography on silica gel using a gradient of MeOH (0.005% NH4OH)/CH2Cl2 (5% to 10%) to give the title compound. MS (ES+) 266.0 (M+1)+. 1H NMR (CDCl3): δ 7.80 (dd, J=8 Hz, 2 Hz, 1H), 7.66 (d, J=2 Hz, 1H), 7.56 (J=8 Hz, 1H), 3.89 (s, 3H), 3.58 (s, 2H), 2.52 (br. 4H), 2.45 (br, 2H), 2.28 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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